5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline
Overview
Description
5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline is a quinoline derivative. Quinolines are organic compounds that contain two nitrogen atoms in their structure . They are used extensively in medicinal chemistry due to their ability to form strong and selective interactions with charged species .
Synthesis Analysis
The synthesis of 5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline involves a three-step procedure from 5-chloro-8-hydroxyquinoline using O-propargylation reaction/copper-catalyzed 1,3-dipolar cycloaddition sequence .Molecular Structure Analysis
The structure of the compound was fully characterized by FT-IR, 1H- and 13C-NMR, GC-MS, and elemental analysis . Its physicochemical parameters (Lipinski’s descriptors) were also calculated using the Molinspiration Cheminformatics software .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinoline derivatives, including our compound of interest, play a crucial role in drug discovery. Researchers have synthesized various quinoline analogues and explored their pharmacological activities. The scaffold of 5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline serves as a valuable starting point for designing novel drugs. It has been investigated for its potential as an antimalarial, antibacterial, antifungal, anti-inflammatory, and antihypertensive agent . Additionally, the compound’s structural modifications can lead to improved bioactivity.
Optical Materials and Sensors
Halogen-substituted quinolines exhibit interesting optical properties. Researchers have explored their use as optical switches in nonlinear optics. These compounds can also function as sensors in electrochemistry and inorganic chemistry . The 5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline might contribute to this field by providing a tunable chromophore with desirable properties.
Environmental Impact and Green Synthesis
Researchers are increasingly conscious of environmental concerns. The synthesis of quinolines has evolved from classical methods (such as Gould–Jacob, Friedländer, and Skraup reactions) to more sustainable approaches. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation protocols are explored to minimize environmental side effects . Investigating greener synthetic routes for our compound aligns with this trend.
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities . They have been used as scaffolds for drug development, exhibiting antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
Quinoline derivatives generally interact with their targets through various mechanisms of action . For instance, they can form a sigma-bond with the target, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as bonding with a nucleophile to give a substitution or addition product, transferring a proton to a base to give a double bond product, or rearranging to a more stable carbocation .
Biochemical Pathways
It has been shown that the incorporation of heterocyclic groups into macrocyclic ethers can increase rigidity and interaction with certain ions . This suggests that the compound may influence ion transport and signaling pathways in cells.
Result of Action
Given the broad bioactivities of quinoline derivatives , it can be inferred that the compound may have significant effects on cellular processes, potentially influencing cell growth, division, and signaling.
properties
IUPAC Name |
5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-21-13-4-2-5-14(12-13)22-10-11-23-17-8-7-16(19)15-6-3-9-20-18(15)17/h2-9,12H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTADYYQDADMQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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